6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate
Description
This compound is a structurally complex heterocyclic molecule featuring three key moieties:
- A 4-oxo-4H-pyran core, which is a six-membered oxygen-containing aromatic ring system.
- A 1,3,4-thiadiazole ring substituted with a cyclopropanecarboxamido group, introducing sulfur and nitrogen heteroatoms.
- A 2-(4-methoxyphenyl)acetate ester group, providing lipophilic and aromatic characteristics.
Its synthesis likely involves multi-step reactions, including S-alkylation and cyclocondensation, as seen in analogous heterocyclic systems .
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c1-28-14-6-2-12(3-7-14)8-18(26)30-17-10-29-15(9-16(17)25)11-31-21-24-23-20(32-21)22-19(27)13-4-5-13/h2-3,6-7,9-10,13H,4-5,8,11H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOQZQXHHPHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenyl)acetate is a novel synthetic derivative that incorporates various pharmacologically active moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The core components include a thiadiazole nucleus, which is known for its diverse pharmacological properties, and a pyran ring that enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O5S |
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 18572952 |
Anticholinesterase Activity
Recent studies have demonstrated that derivatives of thiadiazole exhibit significant anticholinesterase activity, which is crucial in the treatment of Alzheimer's disease. In a comparative analysis, certain synthesized compounds showed IC50 values lower than that of donepezil (IC50 = 0.6 µM), suggesting a promising potential for these derivatives in neurodegenerative disorders .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits moderate to high inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Studies
- Evaluation of Anticholinesterase Activity :
- Antimicrobial Studies :
The biological activity of this compound is likely attributed to its ability to interact with specific enzyme systems and cellular targets. The presence of the thiadiazole ring may facilitate binding to acetylcholinesterase through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with derivatives synthesized in , particularly pyridothiazepines and thieno[2,3-b]pyridines. Below is a comparative analysis based on synthesis, substituent effects, and reactivity:
Structural Analogues from Pyridothiazepine Derivatives
highlights compounds such as 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f]-[1,4]thiazepin-5-ones (4a–c) and their S-alkylated derivatives (10a–c). Key comparisons include:
The thiadiazole-thiomethyl group in the target compound parallels the S-alkylated derivatives (10a–c) , which are stabilized via microwave-assisted synthesis. This method improves yields (e.g., 70–85% for 4a–c vs. 50–60% via traditional heating) and reduces reaction times .
Functional Group Contributions
- Thiadiazole vs. Thiazepine : The 1,3,4-thiadiazole in the target compound offers rigidity and electron-deficient properties, contrasting with the more flexible thiazepine ring in 4a–c. This may influence binding affinity in biological systems.
- Ester vs.
Stability and Reactivity
The ester group in the target compound, however, may render it susceptible to enzymatic cleavage in vivo.
Notes on Evidence Limitations
The provided evidence focuses on synthesis methodologies and structural analogs rather than the target compound itself. Further experimental studies are required to validate its pharmacological and physicochemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
